molecular formula C11H11N5 B12906396 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile CAS No. 919785-71-0

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile

Cat. No.: B12906396
CAS No.: 919785-71-0
M. Wt: 213.24 g/mol
InChI Key: AVDWHDLOLOSEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that contains both pyridazine and pyrrole rings

Preparation Methods

The synthesis of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-(dimethylamino)pyrrole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

919785-71-0

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-[1-(dimethylamino)pyrrol-2-yl]pyridazine-4-carbonitrile

InChI

InChI=1S/C11H11N5/c1-15(2)16-5-3-4-11(16)10-8-14-13-7-9(10)6-12/h3-5,7-8H,1-2H3

InChI Key

AVDWHDLOLOSEIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=CC=C1C2=CN=NC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.